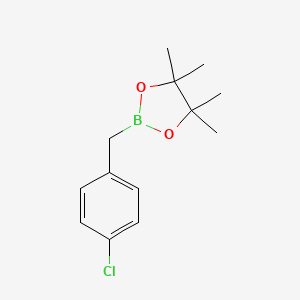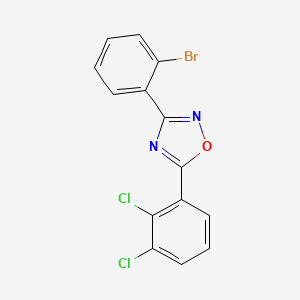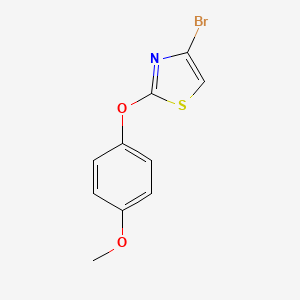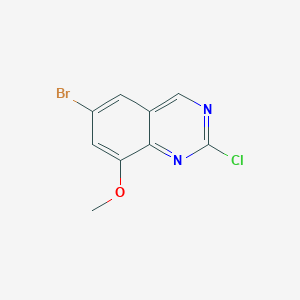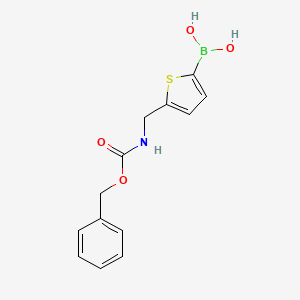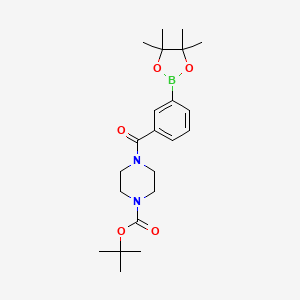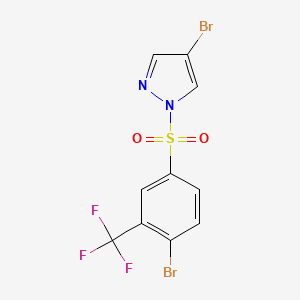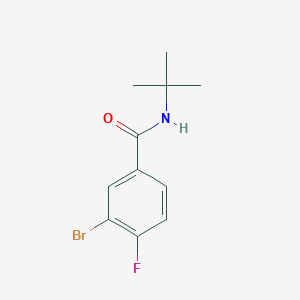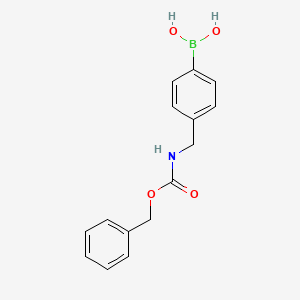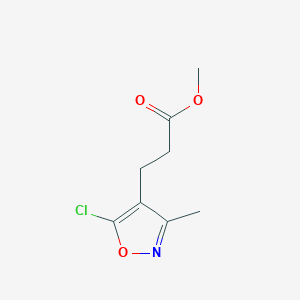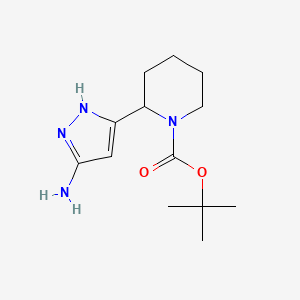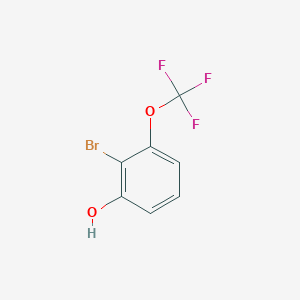
2-Bromo-3-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(trifluoromethoxy)phenol, also known as BTPhenol, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It has a molecular formula of C7H4BrF3O2 and a molecular weight of 257.01 .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(trifluoromethoxy)phenol is 1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H . This indicates the positions of the bromo and trifluoromethoxy groups on the phenol ring.Chemical Reactions Analysis
The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Physical And Chemical Properties Analysis
2-Bromo-3-(trifluoromethoxy)phenol is a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions :
- Schlosser and Castagnetti (2001) described the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium and its applications in organic synthesis, such as producing 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through various chemical reactions (Schlosser & Castagnetti, 2001).
Catalysis and Reaction Mechanisms :
- Hashmi et al. (2006) investigated the impact of different substituents, including bromo, on gold-catalyzed phenol synthesis. This study contributes to understanding how different functional groups affect catalytic processes in organic chemistry (Hashmi et al., 2006).
Environmental Chemistry and Toxicology :
- Koch and Sures (2018) reviewed the environmental concentrations and toxicological aspects of bromophenols like 2,4,6-tribromophenol. Their findings are relevant to understanding the environmental impact and potential hazards of brominated compounds (Koch & Sures, 2018).
Material Science Applications :
- Wang and Mendoza (1991) synthesized and studied 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether for use in epoxy resins, highlighting the potential application of bromophenols in material science, particularly in creating stable and fire-retardant materials (Wang & Mendoza, 1991).
Analytical Chemistry :
- Johnson and Florence (1971) developed a spectrophotometric method using bromophenols for the determination of uranium(VI), demonstrating the utility of bromophenols in analytical chemistry (Johnson & Florence, 1971).
Safety and Hazards
Future Directions
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
Mechanism of Action
Target of Action
It is known that bromophenols, a class of compounds to which 2-bromo-3-(trifluoromethoxy)phenol belongs, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of many organic compounds .
Mode of Action
The mode of action of 2-Bromo-3-(trifluoromethoxy)phenol is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromophenol acts as an aryl source, participating in the formation of new carbon-carbon bonds . The specific interactions of 2-Bromo-3-(trifluoromethoxy)phenol with its targets would depend on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-3-(trifluoromethoxy)phenol would be those involving the synthesis of organic compounds via Suzuki–Miyaura cross-coupling reactions . The downstream effects would include the formation of new carbon-carbon bonds and the synthesis of new organic compounds .
Result of Action
The primary result of the action of 2-Bromo-3-(trifluoromethoxy)phenol is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reaction conditions and the other reactants involved .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(trifluoromethoxy)phenol are likely to be influenced by a variety of environmental factors. These could include the specific reaction conditions (such as temperature and pH), the presence of other reactants, and the presence of catalysts
properties
IUPAC Name |
2-bromo-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZXRLFTBQPFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

